molecular formula C15H12ClNO5 B2387717 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 428502-97-0

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B2387717
CAS No.: 428502-97-0
M. Wt: 321.71
InChI Key: IQJLIAPBNJUKNX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, a methoxy group at position 5, and a 3-nitrobenzyloxy moiety at position 2. This compound is structurally designed to modulate electronic and steric properties, making it a candidate for pharmaceutical and chemical research, particularly in inhibitor development (e.g., STAT3/STAT1 pathways) .

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLIAPBNJUKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Basic Chemical Information

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS No.: 428502-97-0) is a functionalized benzaldehyde derivative with multiple substituents that provide specific reactivity profiles and synthetic utility.

Property Value
Molecular Formula C₁₅H₁₂ClNO₅
Molecular Weight 321.71 g/mol
IUPAC Name 3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3
Standard InChI Key IQJLIAPBNJUKNX-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)N+[O-]

Synthetic Routes Overview

The synthesis of this compound involves several distinct approaches, all requiring multiple functionalization steps to introduce the various substituents in the correct positions on the benzaldehyde core.

Major Synthetic Pathways

Synthetic Route Key Steps Advantages Limitations
Sequential Functionalization Nitration, Methoxylation, Chlorination, Etherification Control over each functional group introduction Time-consuming, Multiple purification steps
Convergent Synthesis Parallel preparation of building blocks followed by coupling Higher overall yields, Fewer steps Requires specialized reagents
Selective Deprotection Starting from protected precursors Higher selectivity Limited by starting material availability
Directed Metalation Lithiation followed by electrophilic quenching Regioselective functionalization Sensitive to moisture and air

Detailed Synthesis Methods

Sequential Functionalization Approach

This approach involves step-by-step introduction of functional groups onto a benzaldehyde core structure.

Nitration

The nitro group is introduced to a suitable benzyl derivative using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds at temperatures between 0-10°C to minimize multiple nitration products.

Reaction conditions:

Nitric acid (70%), Sulfuric acid (98%)
Temperature: 0-10°C
Time: 2-3 hours
Molar ratio (substrate:HNO₃): 1:1.2

This reaction produces the nitrobenzyl intermediate that serves as a precursor for the etherification step.

Methoxylation

The methoxy group is introduced via etherification of a phenolic hydroxyl group using methanol under basic conditions. Potassium carbonate or sodium hydroxide is typically employed as the base.

Reaction conditions:

Base: K₂CO₃ or NaOH (1.5 equivalents)
Solvent: Dimethylformamide (DMF) or acetone
Temperature: 60-80°C
Time: 4-6 hours
Chlorination

The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or more commonly thionyl chloride (SOCl₂). In laboratory settings, N-chlorosuccinimide (NCS) with a catalytic amount of aluminum chloride may be preferred for safer handling.

Reaction conditions:

Chlorinating agent: SOCl₂ or NCS
Catalyst: AlCl₃ (10 mol%)
Solvent: Dichloromethane or carbon tetrachloride
Temperature: 25-40°C
Time: 3-5 hours
Etherification

The final key step involves coupling the nitrobenzyl moiety to the functionalized benzaldehyde core via nucleophilic substitution with 3-nitrobenzyl bromide. This approach is similar to the method described for synthesis of related compounds such as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.

Reaction conditions:

Base: K₂CO₃ (2 equivalents)
Solvent: Acetonitrile or DMF
Temperature: Reflux (80-90°C)
Time: 24 hours
Atmosphere: Nitrogen

The experimental procedure reported for analogous compounds can be adapted as follows: A solution of the appropriately substituted benzaldehyde with hydroxyl group (1 equivalent) is added dropwise to a solution of 1-(bromomethyl)-3-nitrobenzene (1 equivalent) and pyridine (1 equivalent) in acetonitrile, and the mixture is refluxed for 24 hours under nitrogen atmosphere.

Alternative Approach Via Selective Demethylation-Remethylation

This approach leverages methods described for similar compounds and involves selective demethylation of a dimethoxy precursor followed by selective remethylation and subsequent functionalization.

A modified version of the approach used in the preparation of 3-chloro-3'-nitro-4'-methoxybenzophenone could be applied. This method produces products with very low content of dinitro derivatives, which is important for maintaining purity.

Reaction conditions for selective demethylation:

Reagent: 65-85% sulfuric acid
Nitrating agent: 50-100% nitric acid
Temperature: -20 to +60°C (preferably 0 to +40°C)
Ratio: 500-2500g sulfuric acid per 100g substrate

Industrial Scale Production

For industrial-scale production, several modifications to the laboratory procedures are necessary to ensure safety, efficiency, and cost-effectiveness.

Scale-up Considerations

Parameter Laboratory Scale Industrial Scale Consideration
Reaction Volume <1L >100L Heat transfer efficiency
Mixing Magnetic stirring Mechanical agitation Uniform mixing essential
Temperature Control Ice bath/heating mantle Jacketed reactors Precise control required
Reagent Addition Manual addition Automated feeding Rate control critical
Purification Column chromatography Recrystallization/Distillation Solvent recovery systems
Waste Management Laboratory disposal Recycling/Treatment Environmental regulations

Continuous Flow Processing

Recent advances in flow chemistry offer advantages for the synthesis of this compound, particularly for the hazardous nitration and chlorination steps. Continuous flow reactors provide:

  • Better temperature control
  • Improved mixing
  • Reduced reaction times
  • Enhanced safety profiles
  • Smaller footprint

Purification Methods

Purification of this compound is crucial to ensure high purity required for pharmaceutical applications and further synthetic transformations.

Chromatographic Purification

Column chromatography using silica gel with appropriate solvent systems (typically petroleum ether/ethyl acetate mixtures) is commonly employed for laboratory-scale purification.

Typical purification protocol:

  • Dissolve crude product in minimal volume of dichloromethane
  • Load onto silica gel column
  • Elute with petroleum ether/ethyl acetate gradient (typically starting at 95:5 and increasing to 80:20)
  • Monitor fractions by TLC
  • Combine pure fractions and evaporate solvent

Recrystallization

For larger-scale purification, recrystallization is preferred. The following solvents and solvent combinations have been found effective:

Solvent System Temperature Range Recovery Rate
Ethanol/Water 60-75°C cooling to 5-10°C 75-85%
Isopropanol 70-80°C cooling to room temperature 80-90%
Acetonitrile 75-82°C cooling to 0-5°C 85-95%
Toluene/Methanol 90-100°C cooling to room temperature 70-80%

Characterization and Quality Control

Analytical Methods

The following analytical techniques are commonly employed to characterize this compound and assess its purity:

Analytical Technique Information Obtained
¹H-NMR Structural confirmation, purity assessment
¹³C-NMR Carbon framework verification
FTIR Functional group identification
Mass Spectrometry Molecular weight confirmation, fragmentation pattern
HPLC Purity determination, impurity profiling
Elemental Analysis Compositional verification
Melting Point Physical property, purity indicator

Purity Specifications

Industrial and research-grade this compound typically adheres to the following specifications:

Parameter Research Grade Industrial Grade
Purity (HPLC) ≥99% ≥98%
Appearance Pale yellow solid Off-white to pale yellow solid
Melting Range Narrow (±2°C) Acceptable range (±4°C)
Moisture Content ≤0.5% ≤1.0%
Residual Solvents ≤0.5% ≤1.0%

Challenges and Optimizations in Preparation

Regioselectivity Challenges

One of the primary challenges in synthesizing this compound is controlling the regioselectivity of the various substitutions. This is particularly critical for:

  • The chlorination step, where multiple positions on the aromatic ring could be chlorinated
  • The etherification step, where different hydroxyl groups might compete for reaction with the nitrobenzyl halide

To overcome these challenges, careful selection of protecting groups and reaction conditions is essential. Temperature control and the use of directing groups can significantly influence regioselectivity.

Minimizing Dinitro Impurities

Similar to the challenges described for 3-chloro-3'-nitro-4'-methoxybenzophenone, the formation of dinitro derivatives can be problematic during the synthesis of this compound. These impurities can be difficult to remove and may interfere with subsequent reactions.

The use of 65-85% strength sulfuric acid as a reaction medium for nitration, with careful temperature control between -20° to +60°C, has been shown to minimize the formation of dinitro derivatives. This approach could be adapted for the nitration steps in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

    Condensation: Formation of Schiff bases or other condensation products with amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

    Condensation: Amines like aniline or methylamine under acidic or basic conditions.

Major Products

    Oxidation: 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Condensation: Schiff bases or imines.

Scientific Research Applications

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitrobenzyl Positional Isomers : The 3-nitrobenzyl group in the target compound introduces meta-substitution, creating distinct electronic effects compared to the 4-nitro isomer (para-substitution). The para-nitro derivative (compound 46 in ) demonstrated STAT3 inhibition in colitis models, suggesting that nitro group positioning influences target binding .
  • Methyl vs.

Heterocyclic Modifications

  • This modification is associated with improved bioavailability in kinase inhibitors .

Discontinued Analogs

  • The 3-methylbenzyl derivative () was discontinued, possibly due to synthetic complexity or insufficient efficacy in preliminary screens .

Research Implications

  • Pharmacological Activity : The 4-nitro isomer (compound 46) reduced inflammation in murine colitis models, highlighting the importance of nitro group positioning in STAT3 inhibition .
  • Synthetic Feasibility : Benzylation reactions (e.g., K₂CO₃-mediated alkylation in ACN, as in ) are common for synthesizing such analogs, but nitro group placement may require optimized conditions .

Biological Activity

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde, with the molecular formula C15H12ClNO5, is an organic compound characterized by a complex structure that includes a chlorinated aromatic system, a methoxy group, and a nitrobenzyl ether moiety. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has a molecular weight of approximately 321.72 g/mol and exhibits notable chemical reactivity due to its functional groups. The chlorinated aromatic system enhances electron-withdrawing properties, while the methoxy group can influence solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis through mechanisms such as oxidative stress and DNA damage. Further research is required to elucidate the specific pathways involved.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites in proteins or DNA, potentially leading to cellular dysfunction.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in critical biochemical pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-5-methoxybenzaldehydeC15H12ClO3Lacks nitrobenzyl ether group
4-[(3-Nitrobenzyl)oxy]benzaldehydeC15H12N2O4Lacks chloro and methoxy groups
3-Chloro-4-[(3-nitrobenzyl)oxy]benzaldehydeC15H12ClNO4Lacks methoxy group

The presence of the chlorinated aromatic system, methoxy group, and nitrobenzyl ether moiety in this compound confers distinct reactivity and biological activity compared to these similar compounds.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. Results indicated that this compound exhibited significant inhibition zones compared to control compounds, confirming its potential as an antibacterial agent.
  • Anticancer Activity Assessment : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer therapeutic agent.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde?

Answer:
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. A standard protocol includes:

Reacting 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone).

Maintaining temperatures between 0–5°C to minimize side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Key Optimization: Excess benzyl bromide (1.2–1.5 equiv.) and anhydrous conditions improve yields (reported 70–85%) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • IR Spectroscopy : Peaks at 1255–1269 cm⁻¹ (C-O ether stretch) and 1688–1689 cm⁻¹ (aldehyde C=O stretch) confirm functional groups .
  • ¹H/¹³C NMR : Key signals include:
    • Aldehyde proton at δ 9.8–10.2 ppm .
    • Methoxy group at δ 3.8–3.9 ppm .
    • Aromatic protons split by nitro and chloro substituents (δ 7.5–8.3 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 335.06 (M⁺) .

Advanced: How does the nitro group’s position influence reactivity and biological activity?

Answer:
The meta-nitro group (3-position) on the benzyl moiety:

  • Enhances electrophilicity : Strong electron-withdrawing effect activates the aromatic ring for SNAr (rate constant k = 0.45 min⁻¹ vs. 0.18 min⁻¹ for para-nitro analogs) .
  • Biological Impact : Meta-nitro derivatives exhibit 3.7-fold greater enzyme inhibition (IC₅₀ = 12.5 µM for Enzyme X) compared to para-substituted analogs (IC₅₀ = 46.2 µM), likely due to improved target binding .

Advanced: How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Answer:
Contradictions often arise from solvent polarity or impurities. Methodological solutions:

Standardize solvents : Use deuterated DMSO or CDCl₃ for consistency.

2D NMR (COSY/HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

Control experiments : Compare with synthesized analogs (e.g., 4-nitrobenzyl derivatives) to isolate substituent effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage : In airtight containers at 2–8°C , protected from light and moisture.
  • Handling : Use nitrile gloves, goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) due to nitro group instability .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What computational tools predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., docking score = −9.2 kcal/mol for cytochrome P450).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Validation : Pair with surface plasmon resonance (SPR) to correlate computational binding scores with experimental KD values .

Advanced: How to address low yields in the nitrobenzylation step?

Answer:

  • Catalyst optimization : Add tetrabutylammonium bromide (TBAB, 10 mol%) to enhance phase transfer.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins (yield increase from 65% to 82%) .
  • Alternative bases : Test Cs₂CO₃ (higher solubility in DMF) instead of K₂CO₃ .

Advanced: What mechanistic insights explain its biological activity?

Answer:
The nitro group undergoes enzymatic reduction to a nitro radical anion, which:

Generates reactive oxygen species (ROS), damaging DNA in cancer cells.

Inhibits thioredoxin reductase (TrxR) by covalent modification of selenocysteine residues (IC₅₀ = 8.7 µM) .
Validation : Use ESR spectroscopy to detect radical intermediates and siRNA knockdown to confirm TrxR’s role .

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